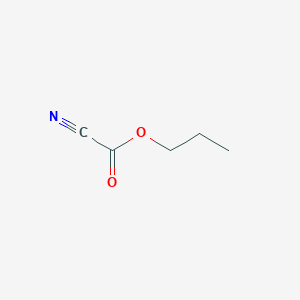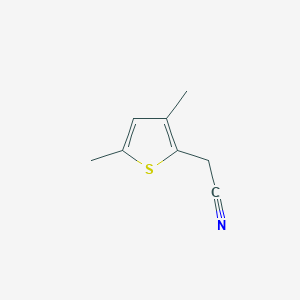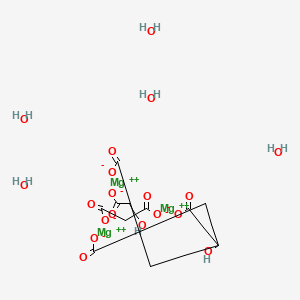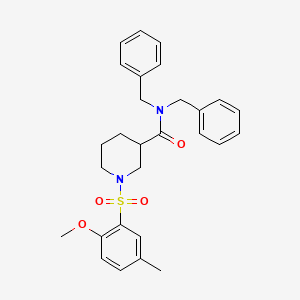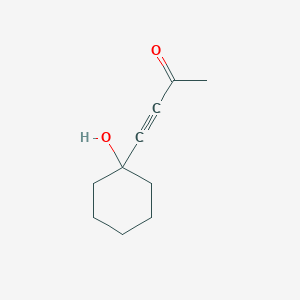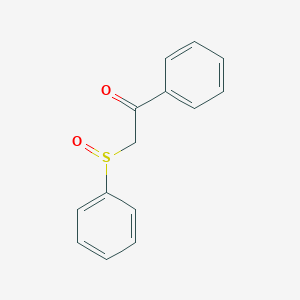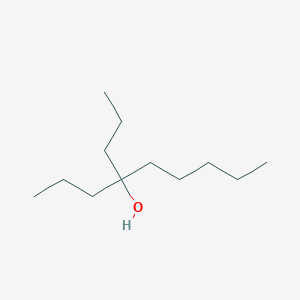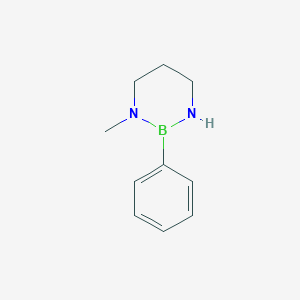
Hexadecamethylheptasilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecamethylheptasilane is an organosilicon compound with the molecular formula C16H48Si7. It is a member of the silane family, characterized by the presence of silicon atoms bonded to hydrogen and/or organic groups. This compound is notable for its unique structure, which includes seven silicon atoms each bonded to methyl groups, making it highly hydrophobic and chemically stable .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Hexadecamethylheptasilane is typically synthesized through the reaction of silanes with alkyl compounds. A common method involves the reaction of alkyl vinyl cyclosiloxane with a hexadecyl compound at elevated temperatures . This process requires precise control of temperature and reaction conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions under controlled environments. The use of inert gases such as nitrogen or argon is common to prevent unwanted side reactions. The compound is usually stored under these inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: Hexadecamethylheptasilane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the silicon-hydrogen bonds to silicon-oxygen bonds.
Reduction: Reduction reactions can be used to modify the silicon-oxygen bonds back to silicon-hydrogen bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Various organic halides and acids can be used to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of siloxanes, while substitution reactions can yield a wide range of organosilicon compounds .
Applications De Recherche Scientifique
Hexadecamethylheptasilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound’s hydrophobic nature makes it useful in the study of cell membranes and other biological structures.
Medicine: Research into its potential use in drug delivery systems and as a component in medical devices is ongoing.
Industry: this compound is used in the production of lubricants, coatings, and other materials that require high chemical stability and hydrophobic properties .
Mécanisme D'action
The mechanism by which hexadecamethylheptasilane exerts its effects is primarily related to its hydrophobic nature and chemical stability. The compound interacts with various molecular targets through hydrophobic interactions, which can influence the behavior of biological membranes and other structures. Additionally, its stability allows it to act as a protective agent in various applications .
Comparaison Avec Des Composés Similaires
- Hexamethyldisilane (C6H18Si2)
- Octamethyltrisiloxane (C8H24O2Si3)
- Decamethyltetrasiloxane (C10H30O3Si4)
Comparison: Hexadecamethylheptasilane is unique among these compounds due to its larger number of silicon atoms and higher degree of methylation. This gives it superior hydrophobic properties and chemical stability compared to its smaller counterparts. Additionally, its larger size and more complex structure make it suitable for a wider range of applications .
Propriétés
Numéro CAS |
13452-88-5 |
|---|---|
Formule moléculaire |
C16H48Si7 |
Poids moléculaire |
437.1 g/mol |
Nom IUPAC |
bis[[dimethyl(trimethylsilyl)silyl]-dimethylsilyl]-dimethylsilane |
InChI |
InChI=1S/C16H48Si7/c1-17(2,3)19(7,8)21(11,12)23(15,16)22(13,14)20(9,10)18(4,5)6/h1-16H3 |
Clé InChI |
VBNQIDRBUQYGCO-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-Nitro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14729373.png)
